RGS4 protein - 175335-35-0

RGS4 protein

Catalog Number: EVT-1512632
CAS Number: 175335-35-0
Molecular Formula: C5H6F3NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

RGS4 is encoded by the RGS4 gene located on chromosome 1q31.3 in humans. The protein's expression can be influenced by various factors, including cellular stress and hormonal signals. Studies have shown that RGS4 expression levels can vary significantly in different cell types and under different physiological conditions, indicating its role in diverse biological contexts .

Classification

RGS4 belongs to the RGS protein family, which is classified based on their structural domains and functional roles. These proteins are characterized by their RGS domain, which is essential for their GTPase-activating protein activity. RGS4 specifically interacts with G proteins of the Gi family but can also influence other G protein signaling pathways .

Synthesis Analysis

Methods

The synthesis of RGS4 typically involves recombinant DNA technology. The gene encoding RGS4 can be cloned into expression vectors, which are then introduced into host cells, commonly Escherichia coli or mammalian cell lines, for protein production.

Technical Details

  1. Cloning: The RGS4 gene is amplified using polymerase chain reaction techniques and inserted into a suitable plasmid vector.
  2. Transformation: The recombinant plasmid is transformed into competent bacterial cells.
  3. Expression: Induction of protein expression is achieved through the addition of specific inducers (e.g., isopropyl β-D-1-thiogalactopyranoside for bacterial systems).
  4. Purification: The expressed RGS4 protein is purified using affinity chromatography techniques, often utilizing tags such as histidine or glutathione S-transferase for ease of purification .
Molecular Structure Analysis

Structure

RGS4 has a well-defined tertiary structure that includes a central RGS domain flanked by additional regions that contribute to its stability and function. The crystal structure reveals that the RGS domain consists of a series of alpha-helices and beta-sheets, which facilitate its interaction with G proteins .

Data

Crystallographic studies have shown that RGS4 forms a complex with G protein alpha subunits, illustrating how it accelerates GTP hydrolysis. Key structural features include conserved residues at both ends of the RGS domain that are critical for its function as a GTPase-activating protein .

Chemical Reactions Analysis

Reactions

RGS4 catalyzes the hydrolysis of guanosine triphosphate bound to G proteins, converting it into guanosine diphosphate and inorganic phosphate. This reaction effectively terminates the signaling cascade initiated by receptor activation.

Technical Details

  • Kinetic Parameters: The catalytic efficiency of RGS4 has been quantified using surface plasmon resonance techniques, revealing high affinity binding to its substrates with observed kinetic constants indicating rapid association and dissociation rates .
  • Inhibition Mechanisms: Studies have demonstrated that certain mutations within the RGS domain can significantly impair its ability to stimulate GTP hydrolysis, highlighting the importance of specific amino acid residues in maintaining enzymatic activity .
Mechanism of Action

Process

The mechanism by which RGS4 functions involves binding to activated G protein alpha subunits in their GTP-bound state. Upon binding, RGS4 stabilizes the transition state necessary for hydrolysis, thereby increasing the rate at which GTP is converted to GDP.

Data

Experimental data indicate that RGS4 can enhance GTP hydrolysis rates by up to 90-fold compared to basal levels, showcasing its potent regulatory role within cellular signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

RGS4 is generally soluble in aqueous buffers at physiological pH and has a molecular weight of approximately 22 kDa. Its stability can be affected by temperature and ionic strength.

Chemical Properties

RGS4 exhibits specific binding affinities for various G proteins, with dissociation constants typically in the nanomolar range. Its activity can be modulated by post-translational modifications such as phosphorylation or ubiquitination, which influence its stability and interaction with other signaling molecules .

Applications

Scientific Uses

RGS4 has been extensively studied for its role in various physiological processes and disease states:

  • Cancer Research: It has been implicated in breast cancer progression where reduced levels correlate with increased invasiveness; thus, it serves as a potential biomarker for cancer prognosis .
  • Cardiovascular Studies: Research indicates that RGS4 may play a protective role against cardiac hypertrophy by inhibiting excessive G protein signaling in cardiomyocytes .
  • Neurological Studies: Given its expression in neuronal tissues, RGS4 is also being investigated for its potential involvement in neuropsychiatric disorders .
Molecular Structure and Functional Domains of RGS4

Conserved RGS Domain Architecture and GTPase-Activating Protein (GAP) Activity

The RGS4 protein belongs to the larger family of Regulators of G-protein Signaling (RGS) proteins, defined by a highly conserved ~120-amino acid sequence termed the RGS domain. This domain forms a characteristic nine-α-helical bundle that directly engages activated Gα subunits (specifically in their GTP-bound state) and functions as a potent GTPase-Activating Protein (GAP) [1] [7] [10]. Biochemical studies demonstrate that the isolated RGS domain of RGS4 retains full GAP activity, accelerating the intrinsic GTP hydrolysis rate of Giα-class subunits (e.g., Giα1, Goα, Gzα) by at least 40-fold in vitro. This catalytic activity drives Gα subunits into their inactive GDP-bound conformation, thereby terminating downstream signaling [1] [10]. Short deletions within the RGS domain (e.g., RΔ5Δ3, iΔ5, iΔ3) completely abolish both GAP activity and Gα substrate binding affinity [1]. Mechanistically, RGS4 stabilizes the transition state of GTP hydrolysis (GDP·AlF₄⁻-bound Gα), exhibiting high affinity for this intermediate and significantly lowering the activation energy barrier for phosphate bond cleavage [10]. RGS4 acts catalytically, not stoichiometrically, cycling between multiple Gα substrates [10]. Its GAP activity is highly selective; it shows no activity towards Gsα or G12α [7] [10].

Table 1: Key Functional Domains of RGS4

Domain/RegionAmino Acid ResiduesPrimary FunctionConsequence of Disruption
RGS Domain (Core)~58-177 (Human RGS4 isoform 1)GAP activity for Gi/o/q α-subunits; Binds Gα-GTPLoss of GAP activity & Gα binding (e.g., deletion mutants RΔ5Δ3, iΔ5) [1]
N-terminal Amphipathic Helix1-33 (especially 1-31)Membrane association via hydrophobic & electrostatic interactions with anionic phospholipidsLoss of plasma membrane localization; Loss of biological activity in cellular contexts [6]
N-terminal Region (upstream of RGS domain)1-57Modulates protein stability, subcellular targeting, potentially receptor interactionsAltered localization/degradation; Splice variants (e.g., isoform 3) show functional differences [5]

Structural Determinants of Gα Subunit Specificity (Gi/o, Gq/11)

RGS4 exhibits distinct specificity towards Gα subunits of the Gi/o and Gq/11 families, while showing minimal activity towards Gs, G12/13, or Gz under physiological conditions. This specificity is governed by precise molecular interactions between residues within the RGS domain and critical regions on the Gα subunit, primarily the Switch I, Switch II, and Switch III regions which undergo conformational changes during GTP hydrolysis [8] [10]. Key conserved ("Significant & Conserved" - S&C) residues within the RGS4 domain form crucial contacts:

  • Switch I Interaction: Residues like Asn128 (human RGS4 numbering) interact with Switch I residues (e.g., Gαi1 Arg178), stabilizing the transition state. Mutation of RGS4 Asn128 severely impairs GAP activity [8].
  • Switch II Interaction: Hydrophobic residues (e.g., Leu159) within helix α7 of the RGS domain pack against Switch II of Gα (e.g., Gαi1 Phe211). This interaction is critical for orienting the catalytic Gln204 of Gα (from Switch II) for nucleophilic attack on GTP [8].
  • Modulatory Residues: Beyond the core S&C residues, "modulatory" residues fine-tune the interaction strength and specificity. For example, specific residues on the α5 and α6 helices of RGS4 contribute differentially to binding Gαi1 versus Gαq [8].
  • Helical Domain Interface: Interactions between RGS4 and the all α-helical domain unique to heterotrimeric Gα subunits can also influence specificity. While generally less critical than Switch region contacts, unfavorable interactions ("disruptor" residues) in this zone can attenuate binding to certain Gα subtypes [8].

Biochemical assays confirm RGS4's high GAP activity towards Gαi1, Gαo, and Gαq (kGAP ~1.2-1.3 min⁻¹ for Gαo), significantly higher than the low activity observed for RGS3 or RGS18 towards the same substrates. RGS2, in contrast, shows no activity towards Gi/o but is specific for Gq [8]. The selectivity allows RGS4 to negatively regulate signaling pathways initiated by Gi/o- and Gq/11-coupled receptors (e.g., muscarinic M2/M1, adrenergic α1, endothelin ETA) [3].

Table 2: Residue-Level Determinants of RGS4-Gα Specificity

RGS4 Residue (Approx. Position)Interacting Gα RegionRole in Specificity/ActivityEffect of Mutation
Asn128Switch I (e.g., Arg178 in Gαi1)S&C Residue: Stabilizes transition state; Key for Gi/o and Gq recognitionSevere loss of GAP activity towards Gi/o/q [8]
Leu159 (α7)Switch II (e.g., Phe211 in Gαi1)S&C Residue: Hydrophobic packing; Positions catalytic Gln204 (Gα)Loss of GAP activity; Disrupts transition state stabilization [8]
Residues on α5/α6 helicesSwitch regions / Helical domain junctionModulatory Residues: Fine-tune affinity for different Gα subtypes (e.g., Gi vs Gq)Altered catalytic efficiency (kGAP) for specific Gα subtypes [8]
N-terminal residues (e.g., basic/hydrophobic)Membrane phospholipids / Receptor elements?Indirect: Membrane targeting brings RGS4 near receptor-activated G proteins; Potential receptor complex formationLoss of membrane localization reduces physiological efficacy despite retained in vitro GAP activity [6]

Post-Translational Modifications and Isoform Diversity

Human RGS4 displays both isoform diversity arising from alternative splicing and susceptibility to post-translational modifications (PTMs) that regulate its stability, localization, and function:

  • Splice Variants: The human RGS4 gene (Chromosome 1q23.3) undergoes alternative splicing, generating multiple isoforms. RefSeq lists several reviewed variants:
  • Isoform 1 (NP_001095915.1): The canonical, full-length 205-amino acid protein containing the intact N-terminus and RGS domain [5].
  • Isoform 3 (NP_001106851.1): Lacks two 5' exons and utilizes an alternate start site downstream. This results in a shorter N-terminus (missing residues 1-58 of isoform 1) while retaining the core RGS domain (amino acids 59-178 relative to isoform 1). The functional impact includes altered N-terminal regulatory sequences potentially affecting stability or membrane association [5]. Additional variants (RGS4-1 to RGS4-5) have been reported, often differing in their N-terminal regions upstream of the RGS domain [3].
  • Ubiquitination and Proteasomal Degradation: RGS4 is inherently unstable in many cell types due to rapid ubiquitination and subsequent degradation by the 26S proteasome. This instability is conferred by specific N-terminal residues and is a major regulatory mechanism controlling RGS4 protein levels [9]. The N-terminal sequence acts as a degron.
  • Phosphorylation: While less comprehensively mapped than ubiquitination, phosphorylation of RGS4 has been reported and is implicated in modulating its activity, stability, or interactions. Potential phosphorylation sites exist within the N-terminus and the RGS domain, but specific kinases and functional consequences remain active areas of research.
  • Palmitoylation: Although not as prominent as in some other RGS proteins (e.g., RGS-GAIP/RGS19), potential palmitoylation sites exist near the N-terminus, which could influence membrane dynamics. The primary membrane association mechanism, however, is the amphipathic helix [6].

Altered expression patterns of RGS4 isoforms and/or dysregulation of its PTMs have been implicated in pathological conditions. For example, significant reductions in total RGS4 protein levels (with preserved membrane-bound fraction) were observed in the parietal cortex of Alzheimer's disease patients, correlating with muscarinic M1 receptor dysfunction [9]. Dysregulation is also strongly implicated in schizophrenia pathogenesis [4] [5].

Subcellular Localization Dynamics

RGS4 exhibits dynamic and regulated subcellular localization, critical for its ability to access specific Gα signaling complexes:

  • Membrane Association via N-terminal Amphipathic Helix: The N-terminal 33 amino acids, particularly residues 1-31, are necessary and sufficient for plasma membrane targeting. This region forms an amphipathic α-helix upon contact with membranes containing anionic phospholipids. The hydrophobic face embeds into the lipid bilayer, while the positively charged hydrophilic face interacts electrostatically with negatively charged phospholipid headgroups (e.g., phosphatidylserine). Point mutations disrupting either the hydrophobicity (e.g., L8E, L15E) or the positive charges (e.g., K20Q, K22Q) on this helix abolish membrane binding in cells and significantly impair RGS4's ability to regulate signaling pathways physiologically, despite retaining intrinsic GAP activity in vitro [6].
  • Nuclear Localization: Ultrastructural immunogold studies in primate prefrontal cortex (PFC) neurons revealed a significant pool of RGS4 within the nucleus. This nuclear localization is prominent in the soma, suggesting potential nuclear-specific functions beyond canonical plasma membrane G protein regulation [4] [5]. The mechanism of nuclear import and the functional role within the nucleus are areas of ongoing investigation.
  • Compartment-Specific Targeting in Neurons: Within neurons, RGS4 displays highly specific compartmentalization:
  • Soma: Primarily asynaptic, associated with subsurface cisternae microdomains and the nucleus.
  • Dendrites: High levels along proximal apical dendrites, decreasing distally. Clustered labeling occurs at dendritic branch points.
  • Spines and Synapses: Found both pre- and postsynaptically. Postsynaptically, RGS4 localizes perisynaptically or directly flanks the postsynaptic density (PSD) of asymmetric (excitatory) and symmetric (inhibitory) synapses. Presynaptic labeling is observed in axon terminals. This precise positioning near synaptic sites indicates RGS4 is strategically located to regulate neurotransmission mediated by GPCRs (e.g., dopamine, glutamate, GABA receptors) at both sides of the synapse [4].
  • Cytosolic Pool: A significant fraction of RGS4 exists in the cytosol. The equilibrium between cytosolic and membrane-bound pools (influenced by the N-terminal helix, PTMs like palmitoylation, and potentially interactions with scaffolding proteins) is dynamically regulated. Shifts in this equilibrium (e.g., reduced total cytosolic RGS4 in AD parietal cortex while membrane-bound levels are maintained) can impact overall GPCR signaling efficacy [9].

This intricate subcellular map positions RGS4 to regulate G protein signaling not only postsynaptically but also presynaptically, and in response to both synaptic and extrasynaptic (e.g., neurohormonal) GPCR activation, thereby exerting broad yet selective control over neuronal excitability and plasticity, particularly in cortical circuits implicated in higher cognitive functions [4].

Properties

CAS Number

175335-35-0

Product Name

RGS4 protein

Molecular Formula

C5H6F3NO2

Synonyms

RGS4 protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.